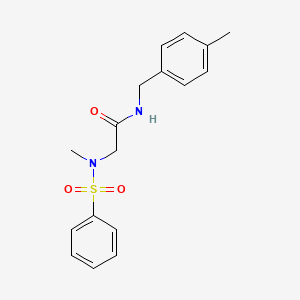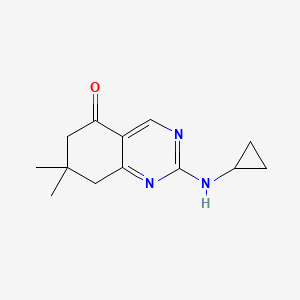
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMA is a derivative of acetaminophen, which is a widely used pain reliever. In
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential use as a tool to study the role of acetaminophen in the brain. In pharmacology, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a pain reliever. In medicinal chemistry, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential to be used as a lead compound for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may act as a weak inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may reduce the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. In one study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce pain sensitivity in rats. In another study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce inflammation in mice. These effects are thought to be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively low cost and easy synthesis method. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its limited availability. 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and potential use as a pain reliever. Another direction is to explore its potential use as a lead compound for the development of new drugs. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could be investigated for its potential use in the treatment of other conditions, such as inflammation and cancer.
In conclusion, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could lead to the development of new drugs and a better understanding of its potential therapeutic uses.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylphenylamine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide with a purity of over 95%.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-5-7-13(10-12)17-16(18)11-20-15-9-4-3-8-14(15)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVCBUWZVUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)


![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)